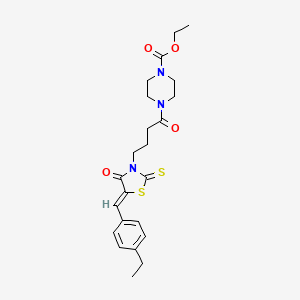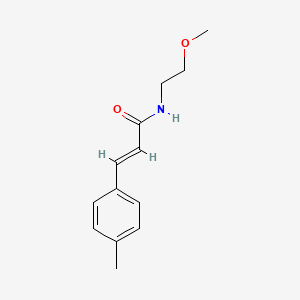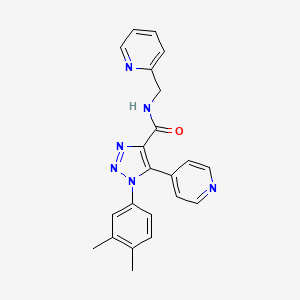![molecular formula C16H16N2O3 B2601864 Methyl 4-[[methyl(phenyl)carbamoyl]amino]benzoate CAS No. 501105-06-2](/img/structure/B2601864.png)
Methyl 4-[[methyl(phenyl)carbamoyl]amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-[[methyl(phenyl)carbamoyl]amino]benzoate” is a chemical compound . It has been used in various applications in the field of chemistry .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with carboxylic acids and alcohols to form esters in the presence of an acid catalyst . Additionally, esters can also be synthesized from trans-esterification reactions . For example, Methyl 4-aminobenzoate has been used in the syntheses of guanidine alkaloids .
Molecular Structure Analysis
The molecular structure of similar compounds can be found in various databases . For instance, the structure of “Methyl 4-[methyl(phenylsulfonyl)amino]benzoate” is available on ChemSpider .
Chemical Reactions Analysis
Esters, a group of compounds to which “this compound” belongs, can undergo a variety of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions, converted to amides via an aminolysis reaction, undergo trans-esterification reactions to form different esters, and be reduced to form alcohols or aldehydes depending on the reducing agent .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be found in various databases . For instance, “Methyl 4-aminobenzoate” has a molecular weight of 151.16 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Supramolecular Polymerization: Studies have described the reaction mechanisms involving amino benzoate derivatives in supramolecular polymerization, highlighting the role of amino groups and ester functionalities in initiating polymer chain growth through specific interactions (de Greef et al., 2009).
- Crystal Engineering: Research on Methyl 2-(carbazol-9-yl)benzoate, a compound with structural similarities, shows how high pressure can induce phase transitions in crystals, offering insights into the manipulation of crystal structures for material science applications (Johnstone et al., 2010).
Biological Applications
- Antibacterial and Antifungal Activity: Studies on derivatives of methyl amino benzoates have demonstrated potential antibacterial and antifungal activities, suggesting their application in developing new antimicrobial agents (Bhat, Shalla, & Dongre, 2015).
Environmental and Agricultural Research
- Degradation Pathways in Microorganisms: Research on Pseudomonas putida has shown how it metabolizes benzoate and related compounds, which could inform bioremediation strategies for aromatic pollutants (Cowles, Nichols, & Harwood, 2000).
Material Science
- Photopolymerization: Innovations in the field of photopolymerization include the use of certain methyl amino benzoate derivatives as photoinitiators, facilitating the development of new polymeric materials through light-induced polymerization processes (Guillaneuf et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 4-[[methyl(phenyl)carbamoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-18(14-6-4-3-5-7-14)16(20)17-13-10-8-12(9-11-13)15(19)21-2/h3-11H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTONTUUYRKHBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazino}methylene)-2-benzofuran-1(3H)-one](/img/structure/B2601783.png)




![2-[(3S)-2-Phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinolin-3-yl]acetic acid](/img/structure/B2601792.png)

![5-cyano-6-[2-(diethylamino)-2-oxoethyl]sulfanyl-4-(2-fluorophenyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2601794.png)
![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2601797.png)
![8-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2601800.png)
![1-(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(2,3-dihydroxypropyl)thiourea](/img/structure/B2601802.png)
![6-chloro-8'-[(dimethylamino)methyl]-7'-hydroxy-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B2601803.png)
![1-(2-Methoxyethyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2601804.png)
